molecular formula C10H13BrO B13197560 2-((1-(Bromomethyl)cyclobutyl)methyl)furan

2-((1-(Bromomethyl)cyclobutyl)methyl)furan

Cat. No.: B13197560
M. Wt: 229.11 g/mol
InChI Key: BCKLCFIEZCLHPI-UHFFFAOYSA-N
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Description

2-((1-(Bromomethyl)cyclobutyl)methyl)furan is an organic compound classified as a furan derivative and an alkyl bromide. This structure makes it a valuable building block (synthon) in synthetic organic chemistry for constructing more complex molecules. The reactive bromomethyl group (-CH2Br) serves as an excellent alkylating agent and is susceptible to nucleophilic substitution reactions, allowing researchers to form new carbon-carbon or carbon-heteroatom bonds . Simultaneously, the furan ring is a versatile heterocycle frequently explored in various research fields. Furan derivatives are significant in the development of pharmaceuticals and are investigated as intermediates for the synthesis of value-added chemicals and high-density liquid fuels . The unique incorporation of a cyclobutyl ring adds steric definition and ring strain, which can be leveraged to modulate the properties of the final compound or to access specific cyclic structures in synthesis. As such, this compound holds significant research value for chemists working in medicinal chemistry, materials science, and catalysis, particularly for the development of novel molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclobutyl]methyl]furan

InChI

InChI=1S/C10H13BrO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2

InChI Key

BCKLCFIEZCLHPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CO2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with a furan derivative. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions to introduce the bromomethyl group. The brominated intermediate is then subjected to a coupling reaction with a furan derivative in the presence of a suitable catalyst, such as palladium, to form the final product .

Industrial Production Methods

Industrial production of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Bromomethyl)cyclobutyl)methyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or other oxidized products.

    Reduction Reactions: The compound can be reduced to form cyclobutylmethylfuran derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Oxidized furans such as furan-2,5-dicarboxylic acid.

    Reduction Reactions: Reduced cyclobutylmethylfuran derivatives.

Scientific Research Applications

2-((1-(Bromomethyl)cyclobutyl)methyl)furan has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs in Building Block Chemistry

The Enamine Ltd catalogue () lists several brominated and cyclobutane-containing compounds, providing key insights into structural and functional similarities:

Compound Name Molecular Formula Key Features Potential Applications
1-Bromo-3-(2,2-dimethylpropyl)cyclobutane C₁₀H₁₇Br Cyclobutane with bromomethyl and branched alkyl Suzuki coupling intermediates
Methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate C₉H₇BrClNO₂ Bromomethyl on pyridine ring; ester group Drug discovery (halogenated motifs)
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine C₇H₇IO₂S Iodine substituent on thieno-dioxine Radiolabeling or heavy-atom reagents

Key Observations :

  • However, the cyclobutane ring’s strain may enhance reactivity compared to unstrained analogs .
  • Steric Effects : The cyclobutane’s compact structure contrasts with bulkier systems like 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, which may hinder access to reaction sites .

Halogenated Furan/Benzofuran Derivatives

describes a fluorinated benzofuran derivative (C₁₁H₉FO₃S) with a carboxyl group, which forms hydrogen-bonded dimers. Comparisons include:

  • Pharmacological Relevance : Benzofuran derivatives (e.g., from ) exhibit documented bioactivity, such as enzyme inhibition, whereas the target compound’s furan core may offer similar opportunities if functionalized .

Natural Product-Based Furan Derivatives

identifies furan-2(5H)-one derivatives from Pleione bulbocodioides, such as 4-(4’’-hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one. Key contrasts include:

  • Substituents : Natural furans often feature hydroxyl or methoxy groups, enhancing solubility and hydrogen-bonding capacity, unlike the hydrophobic bromomethyl and cyclobutane groups in the synthetic target .
  • Bioactivity: Natural furanones show antitumor activity (e.g., against LA795 cells), suggesting that brominated synthetic analogs like the target compound could be optimized for similar applications .

Cyclobutane-Containing Systems

The strained cyclobutane ring in the target compound distinguishes it from cyclohexane or benzene-based analogs. For example:

  • Synthetic Utility : Cyclobutanes are increasingly used in medicinal chemistry to modulate conformational flexibility, as seen in the Enamine Ltd catalogue’s bicyclic derivatives .

Biological Activity

2-((1-(Bromomethyl)cyclobutyl)methyl)furan is an organic compound featuring a furan ring, a cyclobutyl group, and a bromomethyl substituent. This unique structure confers potential biological activity, particularly in the realms of antimicrobial properties and enzyme inhibition. The compound's reactivity is heightened by the presence of bromine, which can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C11_{11}H13_{13}BrO
  • Molecular Weight : 243.13 g/mol

The structural features include:

  • A furan ring , which is known for its biological activity.
  • A bromomethyl group , enhancing reactivity.
  • A cyclobutyl group , contributing to the compound's strain and potential interaction with biological targets.

The biological activity of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan may involve several mechanisms:

  • Enzyme Inhibition : The bromine atom can interact with nucleophilic residues in enzymes, leading to inhibition. This mechanism has been suggested in studies focusing on various biological targets.
  • Antimicrobial Activity : Initial research indicates that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell functions through interaction with essential biomolecules.

Antimicrobial Studies

Research has demonstrated that 2-((1-(Bromomethyl)cyclobutyl)methyl)furan possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have revealed promising results. For example, it has been tested against various enzymes, showing significant inhibitory effects.

Enzyme IC50 (µM) Reference
Human Farnesyltransferase (hFTase)56 ± 29
Glycogen Synthase Kinase-3 Beta (GSK-3β)8

These findings suggest that the compound could serve as a lead structure for developing selective enzyme inhibitors.

Case Study 1: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan highlighted its effectiveness against resistant bacterial strains. The compound was tested in various concentrations and showed a dose-dependent response, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, researchers utilized molecular docking simulations to predict the binding affinity of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan with hFTase. The results indicated strong binding interactions, suggesting that structural modifications could enhance selectivity and potency against specific targets.

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